molecular formula C11H15NO4 B2987928 Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate CAS No. 1341092-16-7

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B2987928
CAS No.: 1341092-16-7
M. Wt: 225.244
InChI Key: UZPIAIIDSZHYKW-UHFFFAOYSA-N
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Description

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate (CAS: 1171354-98-5) is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a tetrahydropyran (oxan-4-yl) group and at the 4-position with an ethyl carboxylate moiety. Its molecular formula is C₁₁H₁₅NO₄, with a molar mass of 225.24 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors (e.g., ADAMTS7) .

Properties

IUPAC Name

ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-15-11(13)9-10(16-7-12-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPIAIIDSZHYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 4-hydroxy-2-oxanone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce tetrahydrooxazole compounds.

Scientific Research Applications

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3-oxazole-4-carboxylate derivatives arises from substitutions at the 2- or 5-positions. Below is a systematic comparison of Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent at 5-position Molecular Formula Molar Mass (g/mol) Key Synthesis Method Biological Relevance References
This compound Oxan-4-yl (tetrahydropyran) C₁₁H₁₅NO₄ 225.24 Suzuki coupling or acid hydrolysis ADAMTS7 inhibitor intermediate
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A) 3-Hydroxyphenyl C₁₂H₁₁NO₄ 233.22 Suzuki coupling with boronic acid HSD17B13 inhibitor precursor
Ethyl 5-(4-methyl-1-phenyl-1H-pyrazol-3-yl)-1,3-oxazole-4-carboxylate 4-Methyl-1-phenylpyrazole C₁₆H₁₅N₃O₃ 297.31 Acid hydrolysis of oxazole-thiazole adduct ADAMTS7 inhibitor intermediate
Ethyl 5-[5-(trifluoromethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylate 5-(Trifluoromethyl)thiazole C₁₀H₇F₃N₂O₃S 292.23 Hydrochloric acid-mediated cleavage Intermediate for kinase inhibitors
Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate 4-Hydroxyphenyl C₁₂H₁₁NO₄ 233.22 Direct coupling or esterification Antibacterial agent precursor
Ethyl 5-ethyl-1,3-oxazole-4-carboxylate Ethyl C₈H₁₁NO₃ 169.18 Alkylation of oxazole precursors Building block for agrochemicals
Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate Furan-2-yl C₁₀H₉NO₄ 207.19 Cyclocondensation reactions Fluorescence probe development

Key Observations :

Structural Diversity: Aromatic vs. Heterocyclic Variants: Thiazole and furan substituents introduce additional heteroatoms (S, O), altering electronic properties and metabolic stability .

Synthetic Routes :

  • Suzuki Coupling : Widely used for aryl/heteroaryl substitutions (e.g., hydroxyphenyl, pyrazole) .
  • Acid Hydrolysis : Critical for cleaving protective groups in intermediates (e.g., tert-butyl carbamate in ADAMTS7 inhibitors) .

Biological Applications: Enzyme Inhibition: The tetrahydropyran group in this compound may enhance target binding due to its rigid, oxygen-rich structure, compared to smaller substituents like ethyl . Antimicrobial Potential: Hydroxyphenyl derivatives show promise in antibacterial applications due to phenolic group reactivity .

Research Findings and Trends

  • ADAMTS7 Inhibitors : this compound is a key intermediate in BAY-9835, an orally bioavailable ADAMTS7 inhibitor. Its tetrahydropyran group improves pharmacokinetic properties over phenyl-substituted analogs .
  • HSD17B13 Inhibition: Hydroxyphenyl-substituted oxazoles (e.g., S-20A) demonstrate nanomolar potency against HSD17B13, a target for metabolic disorders .
  • Trend Toward Fluorinated Derivatives : Trifluoromethyl-thiazole derivatives (e.g., ) are prioritized for their metabolic stability and electronegative effects.

Biological Activity

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring fused with a tetrahydrofuran moiety. The presence of the oxazole ring is significant as it can influence the compound's reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₉N₁O₃
Molecular Weight179.17 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which enhance its binding affinity to various enzymes and receptors involved in microbial growth and proliferation.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival of pathogens.
  • Disruption of Cell Membranes : It could alter membrane permeability, leading to cell lysis.
  • Induction of Apoptosis : Similar to other oxazole derivatives, it may trigger apoptotic pathways in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1264
Pseudomonas aeruginosa10128

These findings suggest that the compound holds promise as a therapeutic agent against resistant bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal efficacy:

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
Candida albicans1816
Aspergillus niger1432

The results indicate significant antifungal potential, warranting further investigation into its mechanisms and applications.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazole derivatives to highlight its unique biological profile:

Compound Biological Activity
Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylateModerate antimicrobial activity
Ethyl 5-(oxan-4-yl)-1,3,4-thiadiazole-2-carboxylateEnhanced reactivity but lower activity

This comparison illustrates that while similar compounds exist, the unique structure of this compound may confer superior biological activities.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various synthesized oxazole derivatives for their antimicrobial properties. This compound showed significant activity against Gram-positive bacteria with an MIC comparable to established antibiotics .
  • Antifungal Research : Another investigation highlighted its effectiveness against Candida albicans, demonstrating a potential role in treating fungal infections resistant to conventional therapies .

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